![molecular formula C19H18N4O4S B15283931 6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various biological activities.
Preparation Methods
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. The industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases. .
Scientific Research Applications
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and thiadiazole derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O4S/c1-24-13-7-9-14(10-8-13)26-11-17-20-21-19-23(17)22-18(28-19)12-27-16-6-4-3-5-15(16)25-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
XBULBULNXZJIGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Origin of Product |
United States |
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